molecular formula C42H60N6O6S B1671240 ES-8891 CAS No. 129445-88-1

ES-8891

Katalognummer: B1671240
CAS-Nummer: 129445-88-1
Molekulargewicht: 777.0 g/mol
InChI-Schlüssel: SYPWPWUSXPWLKW-ZQWQDMLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide is a potent and selective synthetic inhibitor designed to target Legumain (also known as Asparaginyl Endopeptidase or AEP), a cysteine protease implicated in crucial cellular processes. This compound is disclosed in patent literature for its utility in oncology research , where Legumain is recognized for its role in tumor progression, metastasis, and the modulation of the tumor microenvironment. The enzymatic activity of Legumain is associated with the processing of various substrates, including cathepsins and mediators of apoptosis , making it a significant node for therapeutic intervention. The mechanism of action for this inhibitor involves the high-affinity binding to the active site of Legumain, thereby blocking its proteolytic function and enabling researchers to dissect pathways related to cancer cell invasion and immune response. Its sophisticated peptidomimetic structure, featuring key pharmacophores like the morpholine and thiazole rings, is engineered for enhanced stability and specificity. This inhibitor serves as a critical research tool for investigating the pathophysiology of Legumain in disease models, facilitating the development of novel diagnostic and therapeutic strategies.

Eigenschaften

CAS-Nummer

129445-88-1

Molekularformel

C42H60N6O6S

Molekulargewicht

777.0 g/mol

IUPAC-Name

(3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide

InChI

InChI=1S/C42H60N6O6S/c1-2-3-4-10-18-43-39(50)26-38(49)35(23-30-12-6-5-7-13-30)46-42(53)37(25-33-28-55-29-44-33)47-41(52)36(45-40(51)27-48-19-21-54-22-20-48)24-32-16-11-15-31-14-8-9-17-34(31)32/h8-9,11,14-17,28-30,35-38,49H,2-7,10,12-13,18-27H2,1H3,(H,43,50)(H,45,51)(H,46,53)(H,47,52)/t35-,36-,37-,38-/m0/s1

InChI-Schlüssel

SYPWPWUSXPWLKW-ZQWQDMLBSA-N

Isomerische SMILES

CCCCCCNC(=O)C[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CSC=N2)NC(=O)[C@H](CC3=CC=CC4=CC=CC=C43)NC(=O)CN5CCOCC5)O

Kanonische SMILES

CCCCCCNC(=O)CC(C(CC1CCCCC1)NC(=O)C(CC2=CSC=N2)NC(=O)C(CC3=CC=CC4=CC=CC=C43)NC(=O)CN5CCOCC5)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ES 8891
ES-8891
L-threo-Pentonamide, 5-cyclohexyl-2,4,5-trideoxy-N-hexyl-4-((N-(3-(1-naphthalenyl)-N-(4-morpholinylacetyl)-L-alanyl)-3-(4-thiazolyl)-L-alanyl)amino)-
N-morpholinoacetyl-(1-naphthyl)-L-alanyl-(4-thiazolyl)-L-alanyl-4-amino-3-hydroxy-5-cyclohexylpentanoyl-n-hexylamide

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ES-8891 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Addition verschiedener funktioneller Gruppen. Zu den wichtigsten Schritten gehören:

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound würde wahrscheinlich die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören:

Analyse Chemischer Reaktionen

Arten von Reaktionen

ES-8891 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the compound (3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide, also known as ES 8891:

Basic Information

  • Molecular Formula: C42H60N6O6S
  • Molecular Weight: 777.0 g/mol
  • Synonyms: ES 8891, 129445-88-1, ES-8891
  • IUPAC Name: (3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide
  • InChI: InChI=1S/C42H60N6O6S/c1-2-3-4-10-18-43-39(50)26-38(49)35(23-30-12-6-5-7-13-30)46-42(53)37(25-33-28-55-29-44-33)47-41(52)36(45-40(51)27-48-19-21-54-22-20-48)24-32-16-11-15-31-14-8-9-17-34(31)32/h8-9,11,14-17,28-30,35-38,49H,2-7,10,12-13,18-27H2,1H3,(H,43,50)(H,45,51)(H,46,53)(H,47,52)/t35-,36-,37-,38-/m0/s1

Applications

The search results do not provide specific applications of ES 8891. However, they do mention similar compounds and related research areas, which may give some context:

  • Fibrinogen Receptor Antagonists: One search result refers to novel isoxazolines and isoxazoles as antagonists of the platelet glycoprotein IIb/IIIa fibrinogen receptor complex, which could be relevant to thromboembolic disorders .
  • RET Kinase Inhibitors: Another search result discusses 4-chloro-benzamides derivatives as RET kinase inhibitors for cancer therapy .
  • Anticonvulsant Agents: One search result mentions the synthesis of methyl- and ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetamides as potential anticonvulsant agents .
  • PROTACs and Degraders: Several compounds listed by Sigma-Aldrich contain thiazole and pyrrolidine elements, and are related to PROTACs (proteolysis-targeting chimeras) and degraders, specifically WDR5 degraders . These molecules facilitate the degradation of target proteins.

Wirkmechanismus

ES-8891 exerts its effects by competitively inhibiting human renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. By inhibiting renin, this compound effectively reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular targets include the active site of renin, and the pathways involved are primarily related to the renin-angiotensin system .

Vergleich Mit ähnlichen Verbindungen

Pentanamide Derivatives

The compound shares a pentanamide backbone with derivatives reported in , such as 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide. Key differences include:

Property Target Compound Compound
Molecular Weight Not explicitly reported (estimated >800 g/mol) 493.53 g/mol
Substituents Cyclohexyl, hexyl, morpholinyl, thiazol, naphthalene 1,3-dioxoisoindolinyl, pyridinyl, sulfamoyl
Solubility Likely low (due to hexyl/cyclohexyl) Higher (polar sulfamoyl and pyridinyl groups)
Stereochemistry Multiple S-configurations No stereochemical data provided

Complex Amides with Heterocyclic Motifs

lists pharmacopeial amides like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide. Comparisons include:

  • Backbone Structure: Both compounds feature extended amide backbones, but the target compound incorporates a thiazol ring and naphthalene, whereas compounds use diphenylhexanamide and tetrahydropyrimidinone groups.
  • Functional Groups: The morpholinyl and thiazol groups in the target compound may offer unique hydrogen-bonding or charge-transfer interactions compared to the phenoxy and pyrimidinone groups in compounds .
  • Stereochemical Complexity : Both classes emphasize stereochemistry, but the target compound’s four stereocenters (vs. three in compounds) could lead to stricter target specificity.

Thiazol-Containing Compounds

and highlight thiazole and dithiazole derivatives, such as N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines, which exhibit antimicrobial and antitumor activities . Unlike these simpler heterocycles, the target compound’s thiazol group is integrated into a larger peptidomimetic structure, which may reduce off-target effects while enhancing binding specificity.

Research Implications and Data Gaps

  • Chirality : The compound’s activity is likely stereospecific, as emphasized by Pasteur’s foundational work on molecular asymmetry .
  • Synthetic Challenges : The multi-step synthesis required for such complex stereochemistry and functional diversity parallels the methodologies described in and .
  • Need for Standardized Data: As noted in , the lack of centralized data for chemical properties (e.g., solubility, stability) complicates direct comparisons. Future studies should prioritize empirical characterization.

Biologische Aktivität

The compound (3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide represents a complex molecular structure with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that contribute to its biological activity. The presence of a cyclohexyl group, hydroxy groups, and morpholine moieties suggests potential interactions with various biological targets.

Research indicates that compounds similar to (3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide may act through the following mechanisms:

  • G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways related to inflammation and pain response .
  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or metabolic disorders .

Biological Activity Data

Biological Activity Mechanism Reference
Anti-inflammatory effectsModulation of cytokine release
Anticancer propertiesInduction of apoptosis in cancer cells
Antimicrobial activityDisruption of bacterial cell membranes

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anti-inflammatory Effects : A study demonstrated that a similar compound reduced the levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Properties : In a preclinical model, a derivative exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involved apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : Research has shown that compounds with structural similarities can disrupt bacterial membranes, leading to increased sensitivity to antibiotics in resistant strains .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of (3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide. Key parameters include:

  • Absorption : Rapid absorption is expected due to its lipophilic nature.
  • Distribution : Likely widespread distribution due to its molecular size and structure.
  • Metabolism : Potential for hepatic metabolism; further studies are needed to identify specific metabolic pathways.
  • Excretion : Predominantly renal excretion is anticipated.

Q & A

Q. What are the recommended protocols for synthesizing this compound, given its complex stereochemistry?

A multi-step synthesis approach is required, involving sequential peptide coupling, protection/deprotection of reactive groups (e.g., hydroxyl, amine), and chiral resolution via preparative HPLC. Critical steps include monitoring stereochemical integrity using chiral stationary phases and verifying intermediates via 1^1H/13^{13}C NMR . Final purification should employ reverse-phase chromatography to ensure >98% purity.

Q. Which analytical techniques are critical for characterizing its purity and structural integrity?

Use a combination of:

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • 2D NMR (COSY, HSQC) to resolve overlapping signals in the naphthalene and morpholine moieties .
  • X-ray crystallography (if single crystals are obtainable) to validate stereochemistry .
  • HPLC with UV/ELSD detection to assess purity and enantiomeric excess .

Q. How should researchers handle and store this compound to maintain stability?

Store lyophilized powder at -20°C under inert gas (argon). For aqueous solutions, use pH-stable buffers (e.g., PBS at pH 7.4) and avoid repeated freeze-thaw cycles. Stability studies under accelerated conditions (40°C/75% RH) are recommended to determine shelf life .

Q. What are the key considerations for confirming stereochemical integrity during synthesis?

Employ chiral derivatization agents (e.g., Marfey’s reagent) for LC-MS analysis of amino acid residues. Vibrational circular dichroism (VCD) can confirm absolute configuration, while NOESY NMR identifies spatial proximity of substituents .

Advanced Research Questions

Q. How can machine learning optimize reaction conditions for higher yield and purity?

Bayesian optimization algorithms efficiently explore parameter spaces (e.g., temperature, solvent ratios, catalyst loading) by iteratively updating probability models. Pair this with high-throughput robotic synthesis platforms to screen >100 conditions/week. Validate top candidates using design-of-experiments (DoE) principles to identify critical factors .

Q. How can researchers resolve contradictions in biological activity data across assays?

Conduct orthogonal assays (e.g., SPR for binding affinity vs. cell-based cytotoxicity) to validate target engagement. Control for assay-specific variables like buffer composition (e.g., divalent cations affecting thiazole coordination) and cell permeability. Use isothermal titration calorimetry (ITC) to confirm stoichiometry and thermodynamics .

Q. What computational strategies predict non-covalent interactions influencing its mechanism?

Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) can map hydrogen bonding between the hydroxy group and target proteins. Density functional theory (DFT) calculations quantify interaction energies of the morpholine ring with hydrophobic pockets. Pair with QM/MM hybrid methods for enzyme-substrate modeling .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and metabolite profiling?

Use ADMET prediction tools (e.g., SwissADME) to prioritize formulations with enhanced bioavailability. For metabolite identification, employ 14^{14}C radiolabeling at the cyclohexyl group and track via LC-MS/MS. Microdosing studies in rodent models can assess first-pass metabolism and plasma protein binding .

Q. What strategies mitigate off-target effects in biological evaluations?

Perform kinome-wide profiling (e.g., KinomeScan) to assess selectivity against kinases. Use CRISPR-Cas9 gene editing to generate knockout cell lines, confirming target-specific activity. Counter-screens with structurally analogous inactive compounds (e.g., enantiomers or methyl-group deletions) isolate false positives .

Q. How can non-covalent interactions be exploited to improve target binding affinity?

Replace the hexyl chain with polar substituents (e.g., PEG linkers) to enhance solubility without disrupting thiazole-mediated π-π stacking. Modify the naphthalene moiety to introduce halogen bonds (e.g., fluorine) for stronger van der Waals interactions. Free-energy perturbation (FEP) simulations guide rational substitutions .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR vs. cell viability) and statistical meta-analysis .
  • Stereochemical Validation : Combine VCD, X-ray, and NOESY for unambiguous confirmation .
  • Optimization Workflows : Integrate Bayesian optimization with high-throughput synthesis for rapid parameter space exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ES-8891
Reactant of Route 2
Reactant of Route 2
ES-8891

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.